molecular formula C13H17N3O5S B4536084 ethyl 4-amino-2-[(4-ethoxy-2,4-dioxobutyl)thio]-5-pyrimidinecarboxylate

ethyl 4-amino-2-[(4-ethoxy-2,4-dioxobutyl)thio]-5-pyrimidinecarboxylate

Cat. No. B4536084
M. Wt: 327.36 g/mol
InChI Key: HTARQTYEBUSCTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including ethyl 4-amino-2-[(4-ethoxy-2,4-dioxobutyl)thio]-5-pyrimidinecarboxylate, often involves nucleophilic substitution reactions, cyclization, and condensation steps. Research has shown various methods for synthesizing such compounds, demonstrating the versatility and adaptability of synthetic strategies to obtain desired pyrimidine derivatives with specific functional groups (Asha et al., 2009; Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is critical in determining their reactivity and interaction with other molecules. X-ray diffraction crystallography and spectroscopic methods like IR, 1H NMR, and 13C NMR have been employed to elucidate the structures of these compounds, revealing details about their molecular conformation, bond lengths, and angles. This structural information is essential for understanding the chemical behavior and potential applications of these molecules (Nagarajaiah & Begum, 2012).

Chemical Reactions and Properties

Pyrimidine derivatives exhibit a range of chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. These reactions are influenced by the electronic structure of the pyrimidine ring and the nature of substituents attached to it. The reactivity of these compounds towards different reagents and conditions can lead to a variety of products, showcasing the chemical versatility of pyrimidine derivatives (Urleb et al., 1990).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties can be significantly affected by the nature of the substituents on the pyrimidine ring. Studies have shown that modifications in the pyrimidine structure can lead to changes in physical characteristics, which can be leveraged to optimize these compounds for specific uses (Pekparlak et al., 2018).

Chemical Properties Analysis

The chemical properties of ethyl 4-amino-2-[(4-ethoxy-2,4-dioxobutyl)thio]-5-pyrimidinecarboxylate, such as acidity, basicity, and reactivity towards various chemical reagents, are defined by its functional groups and molecular structure. These properties determine the compound's behavior in chemical reactions and its interaction with biological systems. Understanding these chemical properties is essential for the development of new compounds with desired biological or chemical activities (Gangjee et al., 2009).

properties

IUPAC Name

ethyl 4-amino-2-(4-ethoxy-2,4-dioxobutyl)sulfanylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5S/c1-3-20-10(18)5-8(17)7-22-13-15-6-9(11(14)16-13)12(19)21-4-2/h6H,3-5,7H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTARQTYEBUSCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NC=C(C(=N1)N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio]-3-oxobutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-amino-2-[(4-ethoxy-2,4-dioxobutyl)thio]-5-pyrimidinecarboxylate
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ethyl 4-amino-2-[(4-ethoxy-2,4-dioxobutyl)thio]-5-pyrimidinecarboxylate

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